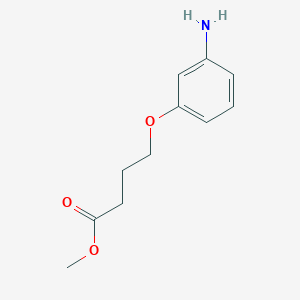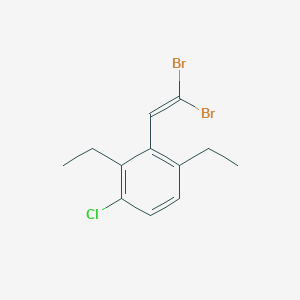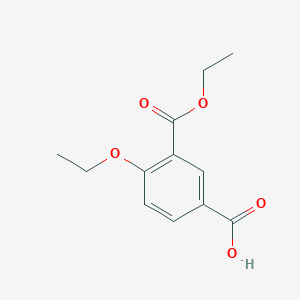
4-ethoxy-3-ethoxycarbonylbenzoic acid
概要
説明
4-ethoxy-3-ethoxycarbonylbenzoic acid is an organic compound with the molecular formula C11H12O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and ethoxycarbonyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-ethoxycarbonylbenzoic acid typically involves the esterification of 4-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The general reaction scheme is as follows:
4-Hydroxybenzoic acid+EthanolH2SO44-Ethoxy-3-ethoxycarbonylbenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves the overall efficiency of the process.
化学反応の分析
Types of Reactions
4-ethoxy-3-ethoxycarbonylbenzoic acid undergoes various chemical reactions, including:
Esterification: The compound can be further esterified with different alcohols to form a variety of esters.
Hydrolysis: In the presence of a strong acid or base, the ester groups can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Esterification: Sulfuric acid or hydrochloric acid as catalysts, reflux conditions.
Hydrolysis: Sodium hydroxide or hydrochloric acid, elevated temperatures.
Substitution: Various nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Major Products
Hydrolysis: 4-hydroxybenzoic acid and ethanol.
Substitution: Depending on the nucleophile used, products can include 4-amino-3-ethoxycarbonylbenzoic acid or 4-thio-3-ethoxycarbonylbenzoic acid.
科学的研究の応用
4-ethoxy-3-ethoxycarbonylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the study of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be activated in the body to release active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-ethoxy-3-ethoxycarbonylbenzoic acid depends on the specific application and the chemical environment. In general, the compound can act as a precursor to other active molecules through hydrolysis or substitution reactions. The ethoxy and ethoxycarbonyl groups can be cleaved or modified to release active species that interact with biological targets or participate in further chemical transformations.
類似化合物との比較
Similar Compounds
4-ethoxybenzoic acid: Lacks the ethoxycarbonyl group, making it less versatile in certain chemical reactions.
3-ethoxycarbonylbenzoic acid: Lacks the ethoxy group, which can affect its reactivity and applications.
4-hydroxybenzoic acid: The parent compound, which can be modified to produce various derivatives, including 4-ethoxy-3-ethoxycarbonylbenzoic acid.
Uniqueness
This compound is unique due to the presence of both ethoxy and ethoxycarbonyl groups on the benzene ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs. The compound’s ability to undergo esterification, hydrolysis, and substitution reactions makes it a valuable intermediate in organic synthesis and industrial processes.
特性
分子式 |
C12H14O5 |
|---|---|
分子量 |
238.24 g/mol |
IUPAC名 |
4-ethoxy-3-ethoxycarbonylbenzoic acid |
InChI |
InChI=1S/C12H14O5/c1-3-16-10-6-5-8(11(13)14)7-9(10)12(15)17-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) |
InChIキー |
GOWFOGHZBRUIAB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)O)C(=O)OCC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[(2S)-1-butylpyrrolidin-2-yl]methanamine](/img/structure/B8281707.png)
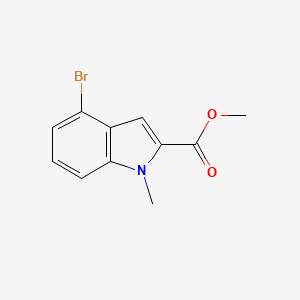
![1-[4-(4-Amino-3-methyl-5-nitro-phenyl)-piperazin-1-yl]-ethanone](/img/structure/B8281718.png)
![4-(Bromomethyl)-1-[(4-methylphenyl)sulfinyl]benzene](/img/structure/B8281727.png)

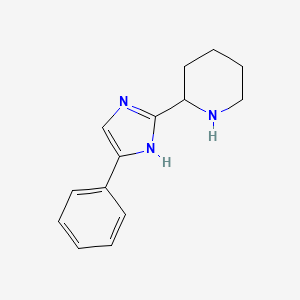
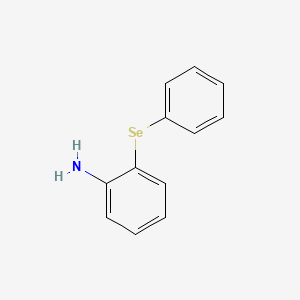
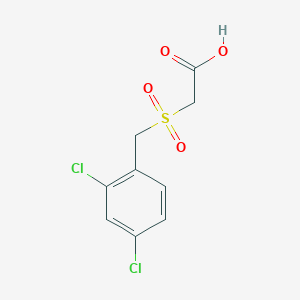
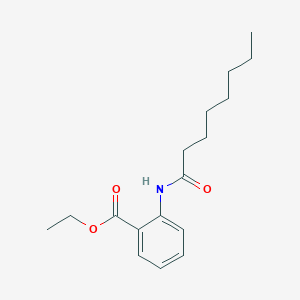
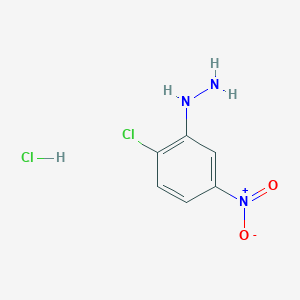
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B8281770.png)
